molecular formula C8H5Cl2FO B134880 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE CAS No. 127728-55-6

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE

Cat. No.: B134880
CAS No.: 127728-55-6
M. Wt: 207.03 g/mol
InChI Key: BEJZYEWWHZJNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone and is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Nucleophiles: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
  • 2,2-Dichloro-1-(3-bromophenyl)ethan-1-one
  • 2,2-Dichloro-1-(3-methylphenyl)ethan-1-one

Uniqueness

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity in biochemical assays compared to its analogs .

Properties

CAS No.

127728-55-6

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H

InChI Key

BEJZYEWWHZJNEX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl

Synonyms

Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI)

Origin of Product

United States

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